molecular formula C23H27ClN2O2 B3535349 1-(4-tert-butylbenzoyl)-N-(2-chlorophenyl)piperidine-4-carboxamide

1-(4-tert-butylbenzoyl)-N-(2-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B3535349
M. Wt: 398.9 g/mol
InChI Key: MECSDQMXBRIYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-tert-butylbenzoyl)-N-(2-chlorophenyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The tert-butylbenzoyl group and the 2-chlorophenyl group could potentially contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an amide functional group, a tert-butylbenzoyl group, and a 2-chlorophenyl group. The presence of these groups would likely influence the compound’s shape, polarity, and other physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the piperidine ring could undergo reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrogen bonding, influencing its solubility and boiling/melting points. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism would depend on its specific biological target. Many drugs that contain piperidine rings act on the central nervous system .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a pharmaceutical, future studies could focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s a material, research could focus on improving its physical properties or developing new applications .

Properties

IUPAC Name

1-(4-tert-butylbenzoyl)-N-(2-chlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2/c1-23(2,3)18-10-8-17(9-11-18)22(28)26-14-12-16(13-15-26)21(27)25-20-7-5-4-6-19(20)24/h4-11,16H,12-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSDQMXBRIYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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